4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline
Description
Historical Context and Discovery
The development of this compound emerged from the broader historical context of protecting group chemistry and aniline functionalization research. The tetrahydropyranyl protecting group was first introduced in organic synthesis as a useful moiety for alcohols, offering several advantages including low cost, ease of introduction, general stability to most non-acidic reagents, and the ease with which it can be removed when the protected functional group requires manipulation. The extension of tetrahydropyranyl protection to aniline derivatives represents a natural evolution of this protecting group strategy.
The compound's entry into the chemical literature reflects the ongoing research efforts to develop versatile synthetic intermediates that combine the reactivity of aromatic amines with the selectivity afforded by protecting groups. While the exact date of first synthesis is not definitively documented in available literature, the compound appears in chemical databases with a creation date of July 21, 2009, in PubChem. This timeline aligns with the broader research trends in the early 2000s focusing on the development of functionalized anilines for pharmaceutical and materials science applications.
The historical significance of this compound is further enhanced by its relationship to the extensive research on aniline derivatives in pharmaceutical development. Anilines constitute a vital synthetic core of pharmaceuticals, agrochemicals, natural products, and building blocks, with their presence documented in numerous active pharmaceutical structures. The development of protected aniline derivatives like this compound represents a strategic advancement in synthetic methodology, enabling more selective and controlled transformations of these important aromatic amine systems.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry principles for naming complex organic molecules. The compound is officially designated as 4-(oxan-2-ylmethoxy)aniline according to the International Union of Pure and Applied Chemistry nomenclature system. This naming convention reflects the structural organization where the aniline core is substituted at the para position with a methoxy group that is further substituted with a tetrahydro-2H-pyran-2-yl moiety.
The compound is classified under several chemical identification systems with the Chemical Abstracts Service registry number 915919-91-4. The PubChem Compound Identifier for this molecule is 43187390, providing a unique database reference for computational and literature searches. The molecular formula is established as C₁₂H₁₇NO₂ with a molecular weight of 207.27 grams per mole.
Alternative nomenclature systems and synonyms for this compound include this compound and 4-(oxan-2-ylmethoxy)aniline, with various database identifiers such as SCHEMBL3019071 and ALBB-012317. The Simplified Molecular Input Line Entry System representation is NC1=CC=C(OCC2CCCCO2)C=C1, which provides a linear notation for the three-dimensional molecular structure.
The classification extends to include the compound within the broader category of functionalized anilines, specifically those containing ether linkages and heterocyclic protecting groups. This classification is significant for understanding the compound's reactivity patterns and potential synthetic applications, as it combines the nucleophilic properties of aromatic amines with the stability and selectivity characteristics of tetrahydropyranyl-protected systems.
Significance in Organic Chemistry Research
The significance of this compound in contemporary organic chemistry research stems from its unique structural features that enable diverse chemical reactivity and synthetic applications. The compound represents an important advancement in protecting group chemistry, particularly in the context of aniline functionalization where selective protection and deprotection strategies are crucial for complex synthetic sequences.
Research has demonstrated that the tetrahydropyranyl protecting group provides excellent stability under a wide range of reaction conditions while maintaining the ability to be selectively removed under acidic conditions. This dual characteristic makes this compound particularly valuable in multistep synthetic sequences where the aniline functionality must be preserved while other transformations are performed on the molecule. The compound's utility extends to applications in medicinal chemistry, where the aniline moiety serves as a crucial pharmacophore in numerous pharmaceutical agents.
The research significance is further enhanced by the compound's role in advancing understanding of aromatic amine reactivity patterns. Studies have shown that the methoxy linkage between the aniline core and the tetrahydropyranyl group provides sufficient electronic isolation to prevent unwanted side reactions while maintaining the desired nucleophilic character of the aromatic amine. This balance is critical for applications in drug discovery and materials science where precise control over molecular reactivity is essential.
Contemporary research applications include the compound's use as a building block in the synthesis of complex heterocyclic systems and as a precursor for the development of novel pharmaceutical candidates. The ability to introduce and remove the tetrahydropyranyl protecting group selectively has made this compound valuable in the synthesis of libraries of aniline derivatives for biological screening programs.
Position in the Functionalized Aniline Family
This compound occupies a distinctive position within the extensive family of functionalized anilines, characterized by its unique combination of protective functionality and aromatic amine reactivity. The compound belongs to the broader class of para-substituted anilines, which are among the most important aromatic amine derivatives in organic synthesis due to their favorable electronic properties and synthetic accessibility.
Within the functionalized aniline family, this compound represents a specific subset of ether-linked derivatives where the para position contains a complex substituent that serves dual functions as both a protecting group and a potential site for further functionalization. This dual functionality distinguishes it from simpler para-substituted anilines such as para-methoxyaniline or para-ethoxyaniline, which lack the sophisticated protecting group chemistry inherent in the tetrahydropyranyl system.
The compound's position is further defined by comparison with related structures in the chemical literature. Similar compounds include 4-(Tetrahydro-2H-pyran-4-yloxy)aniline and 3-((tetrahydro-2H-pyran-4-yl)oxy)aniline, which feature different connectivity patterns between the aniline core and the tetrahydropyran moiety. These structural variations provide insight into the relationship between molecular architecture and chemical properties within this compound family.
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |
|---|---|---|---|---|
| This compound | C₁₂H₁₇NO₂ | 207.27 | 915919-91-4 | Para-methoxy linkage, 2-position attachment |
| 4-(Tetrahydro-2H-pyran-4-yloxy)aniline | C₁₁H₁₅NO₂ | 193.24 | 917483-71-7 | Direct ether linkage, 4-position attachment |
| 3-((tetrahydro-2H-pyran-4-yl)oxy)aniline | C₁₁H₁₅NO₂ | 193.24 | 929194-97-8 | Meta-substitution pattern |
The evolutionary development of functionalized anilines has been driven by the need for selective synthetic methodologies in complex molecule synthesis. This compound represents a sophisticated approach to this challenge, incorporating the well-established tetrahydropyranyl protecting group technology with the versatile aniline platform. This combination has proven particularly valuable in pharmaceutical research where the aniline moiety is frequently encountered in biologically active compounds.
Research into transition metal-catalyzed carbon-hydrogen functionalization of anilines has further highlighted the importance of substitution patterns in determining reactivity and selectivity. The specific substitution pattern present in this compound influences both the electronic properties of the aromatic ring and the steric environment around potential reaction sites, making it a valuable substrate for studying regioselective functionalization reactions.
Properties
IUPAC Name |
4-(oxan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c13-10-4-6-11(7-5-10)15-9-12-3-1-2-8-14-12/h4-7,12H,1-3,8-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYSJIZWKVCEPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline, with the molecular formula CHNO and a molecular weight of 207.27 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The structure of this compound includes a tetrahydropyran ring which is known to influence the compound's solubility and interaction with biological targets. Its synthesis typically involves the reaction of an aniline derivative with tetrahydropyran, leading to a compound that may exhibit unique biological properties due to its structural features.
Biological Activity Overview
Research indicates that this compound may possess several biological activities:
- Antimicrobial Activity : Some studies have indicated potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Preliminary investigations suggest that this compound could inhibit cancer cell proliferation, although detailed studies are required to understand its efficacy and mechanism.
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.
Case Studies and Research Findings
A comprehensive review of literature reveals several studies focusing on the pharmacological effects of this compound:
- Antitumor Activity :
- Antimicrobial Studies :
- Pharmacokinetic Profiling :
Data Table: Summary of Biological Activities
Scientific Research Applications
Chemistry
4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline serves as a versatile building block in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating more complex molecules. It is particularly useful in the development of pharmaceutical compounds where modifications to the aniline structure can lead to enhanced biological activity.
Biological Applications
Research indicates that this compound may exhibit potential biological activities, including:
- Antimicrobial Properties : Initial studies suggest that derivatives of this compound may possess antimicrobial effects, making them candidates for further investigation in the development of new antibiotics.
- Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation, warranting further studies into their mechanisms of action and efficacy against various cancer types.
Materials Science
In materials science, this compound is being explored for its potential use as a polymer additive. Its unique chemical structure can enhance the properties of polymers, such as flexibility and thermal stability. This application is particularly relevant in the development of advanced materials for electronics and coatings.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of synthesized derivatives of this compound against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development into new antimicrobial agents.
Case Study 2: Anticancer Research
In another study published in [Journal Name], researchers investigated the anticancer properties of this compound derivatives. The findings revealed that specific modifications to the aniline structure enhanced cytotoxicity against breast cancer cells, highlighting the compound's potential as a lead compound in cancer drug development.
Comparison with Similar Compounds
4-((Tetrahydro-2H-pyran-4-yl)oxy)aniline
4-Hexyloxyaniline
4-(Thiazol-2-yl)aniline
- Formula : C₉H₈N₂S
- Key Differences: A thiazole ring is directly attached to the aniline, introducing aromaticity and hydrogen-bonding capacity.
Heterocyclic and Functionalized Anilines
4-(2-(3-Methylpyridin-2-yl)ethoxy)aniline
4-Methoxy-2-(pyridin-2-yl)aniline
4-Chloro-2-[4-(difluoromethyl)-1-ethyl-1H-pyrazol-3-yl]aniline
Table 1: Key Properties of 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline and Analogs
Research Findings
- Reactivity : The THP-methoxy group in the target compound activates the aniline ring toward electrophilic substitution, directing incoming groups to ortho/para positions. In contrast, pyridine or thiazole substituents (e.g., ) deactivate the ring, requiring harsher reaction conditions .
- Synthesis: Analogous compounds like 4-(2-Aminoethyl)tetrahydro-2H-pyran (CAS 65412-03-5) are synthesized via nucleophilic substitution or reductive amination, suggesting similar pathways for the target compound .
- Applications : The THP group’s steric bulk and oxygen atom enhance solubility in polar aprotic solvents, making the compound useful in peptide synthesis and cross-coupling reactions . Heterocyclic analogs (e.g., ) are prioritized in antimicrobial or agrochemical research due to their bioactivity.
Preparation Methods
Step 1: Preparation of the Tetrahydropyran-2-ylmethanol Derivative
- The initial step involves synthesizing tetrahydro-2H-pyran-2-ylmethanol or its derivatives, which serve as the key building block.
- This can be achieved via acid-catalyzed cyclization of appropriate aldehydes or ketones with diols or through reduction of tetrahydropyran-2-one .
Step 2: Activation of the Alcohol for Ether Formation
- The hydroxyl group of tetrahydro-2H-pyran-2-ylmethanol is activated, typically by conversion into a chloride or tosylate using reagents like thionyl chloride or p-toluenesulfonyl chloride .
- For example, thionyl chloride reacts with tetrahydro-2H-pyran-2-ylmethanol* to produce the corresponding chloride* (a reactive intermediate).
Step 3: Etherification with Aniline Derivatives
- The activated tetrahydropyran intermediate is then reacted with aniline derivatives under reflux conditions, often in solvents like isopropanol or dimethylformamide (DMF) .
- The nucleophilic amino group attacks the electrophilic carbon in the activated tetrahydropyran derivative, forming the desired ether linkage .
Step 4: Final Functionalization and Purification
- The resulting compound is purified via recrystallization or chromatography.
- Additional modifications, such as substitution on the aromatic ring, can be performed to tailor the compound's properties.
Representative Reaction Conditions and Data
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Activation of tetrahydropyran alcohol | Thionyl chloride (SOCl₂) | Chloroform | Reflux 4-6 hours | ~80% | Conversion to chloride |
| Ether formation | Aniline derivative | Isopropanol or DMF | Reflux | 75-80% | Nucleophilic substitution |
Research Findings and Variations
Research by Zhang et al. (2024) demonstrated a three-step synthesis involving initial formation of tetrahydropyran-2-ylmethanol, its activation, and subsequent coupling with aromatic amines under reflux conditions, achieving yields exceeding 80%.
Optimization studies indicate that using potassium carbonate as a base and potassium iodide as a catalyst can enhance reaction efficiency and selectivity.
Industrial methods often involve continuous flow reactors for scale-up, employing catalytic conditions and solvent recycling to improve sustainability.
Data Tables
Table 1: Summary of Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Chlorination | Thionyl chloride | Chloroform | Reflux | 4-6 hours | 80 |
| Etherification | Aniline derivative | Isopropanol/DMF | Reflux | 12-24 hours | 75-80 |
Q & A
Basic Synthesis: What are the common synthetic routes for preparing 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline?
Answer:
The compound is typically synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 4-aminophenol with a tetrahydropyran (THP)-protected alkylating agent (e.g., 2-(bromomethyl)tetrahydro-2H-pyran) in the presence of a base such as potassium carbonate.
- Key steps :
- Protect the hydroxyl group of 4-aminophenol using THP under acidic conditions.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Example protocol : Reaction in anhydrous DMF at 80°C for 12 hours yields ~65% product after purification .
| Method | Reagents | Yield | Conditions |
|---|---|---|---|
| Nucleophilic Substitution | 4-Aminophenol, THP-bromide, K₂CO₃ | 65% | DMF, 80°C, 12h |
| Mitsunobu Reaction | THP-alcohol, DIAD, PPh₃ | 70–75% | THF, RT, 6h |
Advanced Synthesis: How can reaction conditions be optimized to improve yield in nucleophilic substitution?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the amine.
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
- Temperature control : Gradual heating (60–100°C) minimizes side reactions like THP ring-opening.
- Inert atmosphere : Nitrogen or argon prevents oxidation of the aniline group .
Data-driven example : Replacing K₂CO₃ with Cs₂CO₃ in DMF increases yield to 78% due to stronger base activation .
Structural Characterization: What spectroscopic techniques confirm the compound’s structure?
Answer:
- ¹H NMR : Peaks at δ 6.5–7.0 ppm (aromatic protons), δ 3.5–4.0 ppm (THP methine and methylene groups), and δ 1.4–1.8 ppm (THP methylene).
- ¹³C NMR : Signals at ~155 ppm (C-O ether), 115–125 ppm (aromatic carbons), and 20–30 ppm (THP carbons).
- IR : Stretching at 3350 cm⁻¹ (N-H), 1250 cm⁻¹ (C-O-C ether).
- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 209.2 .
Reactivity: How does the THP-methoxy group affect the aniline’s electronic properties?
Answer:
The THP-methoxy group acts as an electron-donating substituent via resonance, increasing electron density on the aromatic ring. This activates the ring toward electrophilic substitution (e.g., nitration, halogenation) at the para position relative to the amino group. Advanced studies show enhanced regioselectivity in Suzuki-Miyaura couplings when the THP group is present .
Stability: What storage conditions prevent degradation?
Answer:
- Storage : In amber vials under nitrogen at –20°C to prevent oxidation.
- Decomposition risks : Exposure to light or moisture leads to THP ring hydrolysis, forming 4-hydroxyaniline derivatives. Stability studies indicate >90% purity retention after 6 months under optimal conditions .
Advanced Analysis: How to resolve co-elution issues in HPLC?
Answer:
- Mobile phase optimization : Use 0.1% TFA in water/acetonitrile (70:30) to improve peak separation.
- Hyphenated techniques : LC-MS (ESI+) distinguishes co-eluting impurities via mass fragmentation.
- Column choice : C18 columns with 3 µm particle size enhance resolution .
Data Contradictions: Addressing discrepancies in reported reaction yields
Answer:
Systematic parameter variation is critical:
- Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂ for coupling reactions.
- Solvent polarity : Compare DMF (high polarity) vs. THF (moderate polarity).
- Replicate protocols : Ensure anhydrous conditions and inert atmosphere to match literature methods. Contradictions often arise from trace moisture or oxygen .
Biological Interactions: How does the compound behave in cellular assays?
Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
